
3,4-Dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol is a chemical compound with the molecular formula C17H18O3. It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a phenyl group attached to a dihydrobenzopyran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base can lead to the formation of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions
3,4-Dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
科学研究应用
3,4-Dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the development of new materials and chemical products.
作用机制
The mechanism of action of 3,4-Dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol involves its interaction with various molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes, affecting metabolic pathways.
Receptor Interaction: The compound may bind to cellular receptors, modulating signal transduction pathways.
Antioxidant Activity: Its structure allows it to scavenge free radicals, reducing oxidative stress.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-5-one: Similar in structure but with different functional groups.
Baicalin: A flavonoid with a benzopyran structure, known for its biological activities.
Uniqueness
3,4-Dihydro-5-methoxy-6-methyl-2-phenyl-2H-1-benzopyran-7-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and phenyl groups, along with the dihydrobenzopyran ring, make it a versatile compound for various applications.
属性
分子式 |
C17H18O3 |
|---|---|
分子量 |
270.32 g/mol |
IUPAC 名称 |
5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C17H18O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-7,10,15,18H,8-9H2,1-2H3 |
InChI 键 |
PZRKAAPKQGONFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1O)OC(CC2)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


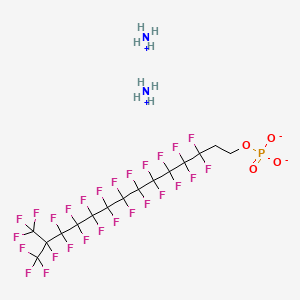
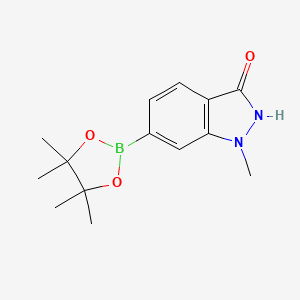

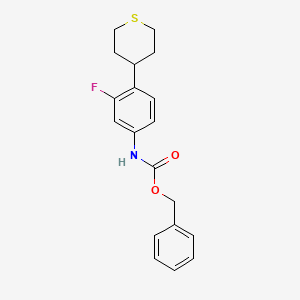
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)
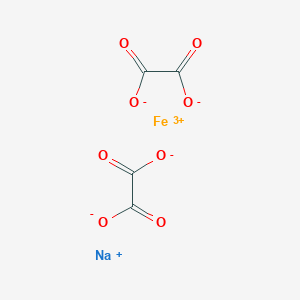
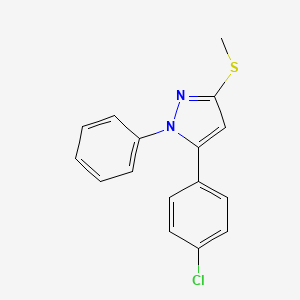
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)

